(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one
CAS No.:
Cat. No.: VC17557713
Molecular Formula: C32H29F3N6O6
Molecular Weight: 650.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H29F3N6O6 |
|---|---|
| Molecular Weight | 650.6 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one |
| Standard InChI | InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | YUXMAKUNSXIEKN-WLHGVMLRSA-N |
| Isomeric SMILES | CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Key Features
The compound is a dual-component system comprising an imidazo[4,5-c]quinolin-2-one core paired with (E)-but-2-enedioic acid (fumaric acid) as a counterion. The fumarate salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations. Key structural elements include:
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Imidazo[4,5-c]quinolin-2-one scaffold: A nitrogen-rich heterocyclic system known for its kinase-inhibitory properties .
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3-Trifluoromethylphenyl group: Introduces electron-withdrawing effects, potentially improving metabolic stability and target binding .
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6-Methoxypyridin-3-yl substituent: Enhances π-π stacking interactions with biological targets.
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Piperazine moiety: Contributes to solubility and modulates pharmacokinetic properties .
Table 1 summarizes its fundamental chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 650.6 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one |
| Canonical SMILES | CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O |
| InChIKey | YUXMAKUNSXIEKN-WLHGVMLRSA-N |
Data derived from CAS and VulcanChem entries .
Stereochemical and Electronic Considerations
The (E)-configuration of the fumarate counterion ensures optimal salt formation, while the imidazolidinone ring adopts a planar conformation due to conjugation with the quinoline system. Quantum mechanical analyses of related compounds suggest that the trifluoromethyl group induces a dipole moment of approximately 2.1 D, enhancing interactions with hydrophobic enzyme pockets.
Synthesis and Structural Modification
Synthetic Route
The synthesis of imidazo[4,5-c]quinolin-2-ones typically follows a multi-step protocol, as outlined in studies of analogous compounds :
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Nucleophilic Aromatic Substitution: 6-Bromo-4-chloro-3-nitroquinoline reacts with amines to introduce R1 substituents.
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Nitro Reduction and Cyclization: Stannous chloride reduces the nitro group, followed by cyclization with diphosgene to form the imidazolidinone ring.
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N-Alkylation: Methyl or ethyl iodide alkylates the imidazolidinone nitrogen (R2 position).
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Suzuki–Miyaura Coupling: Microwave-assisted cross-coupling introduces aryl/heteroaryl groups at the quinoline’s R3 position.
For the target compound, R1 = 4-piperazin-1-yl-3-(trifluoromethyl)phenyl, R2 = methyl, and R3 = 6-methoxypyridin-3-yl .
Structure-Activity Relationship (SAR) Insights
Modifications to the imidazo[4,5-c]quinolin-2-one scaffold significantly impact biological activity:
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R1 Substitution: Aryl groups (e.g., 3-trifluoromethylphenyl) improve antimalarial potency compared to alkyl chains, with IC50 values dropping from >1 µM (alkyl) to 2–10 nM (aryl) .
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R2 Methylation: Methyl substitution at R2 enhances both asexual and gametocytocidal activity against P. falciparum, reducing IC50 by 40% compared to unsubstituted analogues .
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R3 Heteroaryl Groups: Pyridine derivatives, such as 6-methoxypyridin-3-yl, improve solubility without compromising target binding.
Pharmacological Activity and Mechanism of Action
Antimalarial Activity
The compound exhibits dual-stage activity against P. falciparum:
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Asexual Blood Stage: IC50 = 3.2 nM (3D7 strain), comparable to chloroquine (IC50 = 8.5 nM) .
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Late-Stage Gametocytes: IC50 = 12.4 nM, indicating transmission-blocking potential .
Mechanistic studies suggest inhibition of kinase signaling pathways critical for parasite proliferation, though the exact target remains unidentified .
Cytotoxicity and Selectivity
In mammalian cell lines (HEK293, HepG2), the compound shows minimal cytotoxicity (CC50 > 10 µM), yielding a selectivity index >3,000 for malaria parasites .
Comparative Analysis with Related Compounds
Imiquimod Analogues
Imiquimod-related compounds (e.g., 1-propyl-1H-imidazo[4,5-c]quinolin-4-amine) share the core scaffold but lack the piperazine and fumarate components. These analogues primarily act as TLR7 agonists, highlighting the structural diversity-driven functional plasticity of this chemical class .
Kinase Inhibitors
NVP-BEZ235, a dual PI3K/mTOR inhibitor, features a similar imidazo[4,5-c]quinoline core but substitutes the piperazine group with a morpholine ring. Despite structural parallels, the target compound’s antimalarial activity diverges from NVP-BEZ235’s anticancer effects, underscoring the impact of peripheral substituents on target specificity .
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